

An In-depth Technical Guide to the Identification of Sodium Malate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium malate**

Cat. No.: **B1197888**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of **sodium malate**, a compound widely utilized in the food, pharmaceutical, and cosmetic industries. This document outlines the key identifiers, including CAS and E numbers, and details the experimental protocols for the accurate determination and quantification of **sodium malate**.

Core Identification Parameters

Sodium malate, the sodium salt of malic acid, exists in different forms, each with specific identifiers. The most common form is the disodium salt of DL-malic acid. Accurate identification is crucial for regulatory compliance and ensuring product quality.

Chemical and Regulatory Identifiers

The Chemical Abstracts Service (CAS) number and the European E number are fundamental for the unambiguous identification of chemical substances and food additives, respectively. **Sodium malate** is designated under several identifiers depending on its isomeric form and hydration state.

Identifier Type	Value	Description
E Number	E350[1]	General designation for sodium malates.
E350(i)	Sodium hydrogen malate.	
E350(ii)	Sodium malate.[2]	
CAS Number	676-46-0	Disodium DL-malate (most common).[1][2]
138-09-0	Disodium L-malate.	
3105-51-9	Monosodium DL-malate.[3]	
22798-10-3	Disodium DL-malate.	
40876-98-0	Sodium malate.[4]	
58214-38-3	Monosodium DL-malate.[5]	
207511-06-6	Sodium malate.	

Experimental Protocols for Identification and Quantification

A variety of analytical techniques can be employed for the identification and quantification of **sodium malate**. The choice of method often depends on the sample matrix, required sensitivity, and the specific information needed (e.g., isomeric purity).

Titrimetric Assay for Purity Determination

A potentiometric titration is a standard method for determining the purity of sodium DL-malate. [1][2]

Principle: The assay is based on the titration of **sodium malate** with a standardized solution of perchloric acid in a non-aqueous medium (glacial acetic acid). The endpoint is determined potentiometrically.

Apparatus:

- Potentiometer with a suitable electrode system
- Burette, 50 mL
- Beakers, 100 mL
- Analytical balance

Reagents:

- Glacial acetic acid
- 0.1 N Perchloric acid, standardized
- Dried sodium DL-malate sample

Procedure:

- Accurately weigh approximately 0.25 g of the previously dried **sodium malate** sample.[1][2]
- Dissolve the sample in 50 mL of glacial acetic acid.[1][2]
- Titrate the solution with 0.1 N perchloric acid.
- Determine the endpoint of the titration potentiometrically.[1][2]
- Each mL of 0.1 N perchloric acid is equivalent to 8.903 mg of C₄H₄Na₂O₅.[1][2]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely used technique for the separation and quantification of organic acids and their salts, including **sodium malate**.

Principle: The method separates components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Instrumentation:

- HPLC system with a UV detector or a mass spectrometer (MS)

- Reverse-phase column (e.g., C18)

Mobile Phase (Isocratic):

- A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).[4][6]

General Procedure:

- Prepare a standard solution of **sodium malate** of known concentration.
- Prepare the sample solution by dissolving a known amount of the material in the mobile phase or a suitable solvent.
- Set the flow rate and detector wavelength.
- Inject the standard and sample solutions into the HPLC system.
- Identify the **sodium malate** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **sodium malate** in the sample by comparing the peak area with the peak area of the standard.

Purity Tests for Fumaric and Maleic Acid

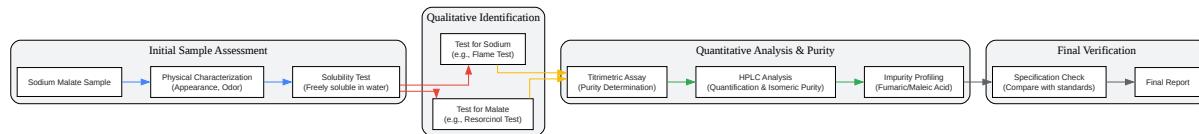
The presence of fumaric and maleic acid as impurities in **sodium malate** can be determined using polarography.

Principle: This electrochemical method measures the current that flows as a function of the potential applied to a dropping mercury electrode. Fumaric and maleic acids can be reduced at the electrode, and the resulting current is proportional to their concentration.

Apparatus:

- Polarograph with a dropping mercury electrode and a saturated calomel reference electrode
- Water bath maintained at 24.5 - 25.5°C

Reagents:


- Buffer solutions
- Maxima suppressor (e.g., gelatin solution)
- Standard solutions of fumaric and maleic acid

Procedure:

- Prepare a sample solution and a standard solution containing known amounts of fumaric and maleic acids.[\[1\]](#)
- Transfer a portion of the solution to the polarographic cell and de-aerate with nitrogen for at least 5 minutes.[\[1\]](#)
- Record the polarogram from -0.1 to -0.8 volts.[\[1\]](#)
- Compare the wave heights of the sample solution with those of the standard solution to determine the concentration of fumaric and maleic acids.

Visualization of the Identification Workflow

The following diagram illustrates a typical workflow for the comprehensive identification and quality control of a **sodium malate** sample.

[Click to download full resolution via product page](#)

Caption: Workflow for the identification and quality control of **sodium malate**.

This comprehensive approach, combining classical chemical tests with modern analytical techniques, ensures the accurate and reliable identification of **sodium malate**, meeting the stringent requirements of the research, pharmaceutical, and food industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Sodium malate | SIELC Technologies [sielc.com]
- 5. fao.org [fao.org]
- 6. Separation of Sodium malate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Identification of Sodium Malate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1197888#cas-number-and-e-number-for-sodium-malate-identification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com